molecular formula C8H5BrF5NO B1447680 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline CAS No. 1805024-82-1

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline

Cat. No.: B1447680
CAS No.: 1805024-82-1
M. Wt: 306.03 g/mol
InChI Key: NEXRERHNEDOUNJ-UHFFFAOYSA-N
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Description

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is a halogenated aniline derivative with a unique substitution pattern. Its structure features a bromine atom at position 2, a difluoromethoxy group at position 5, and a trifluoromethyl group at position 3 (relative to the amino group). This combination of electron-withdrawing substituents (Br, CF₃, and OCF₂) imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-bromo-5-(difluoromethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(2-5(6)15)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXRERHNEDOUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

While direct literature specifically on 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is limited, insights can be drawn from closely related compounds and general fluorinated aniline syntheses:

Step Reaction Description Reagents/Conditions Expected Outcome
1 Starting from 3-(trifluoromethyl)aniline or its derivative Commercially available precursor Base aromatic amine substrate
2 Introduction of difluoromethoxy group at 5-position via nucleophilic substitution Use of difluoromethoxy source (e.g., difluoromethyl ethers or reagents) in presence of strong base (e.g., NaH) and polar aprotic solvent (DMSO, THF) Formation of 5-difluoromethoxy-3-(trifluoromethyl)aniline intermediate
3 Bromination at 2-position Brominating agent (Br2 or N-bromosuccinimide) under controlled temperature in solvent like dichloromethane or acetic acid Selective 2-bromo substitution yielding this compound
4 Purification and isolation Crystallization or chromatographic techniques Pure target compound

Related Preparation Methodologies from Literature

A patent describing preparation of related brominated fluorinated anilines (e.g., 2-bromo-5-fluoroaniline) illustrates a multi-step process involving acylation, nitration, bromination, and reduction steps with high yields and purity. Although this patent focuses on fluoro rather than difluoromethoxy substituents, the general strategy and reaction control provide valuable guidance for preparing this compound.

Additionally, bromination of difluoromethoxy-substituted anilines has been reported using bromine or brominating agents in suitable solvents with catalysts to ensure regioselective substitution. Industrial methods often employ automated reactors to optimize parameters such as temperature, pressure, and reaction time for scale-up production.

Summary Table of Preparation Methods

Preparation Step Description Reagents/Conditions Yield Range (%) Notes
Acylation (if applicable) Protection of amine group to direct substitution Acetic anhydride, toluene, 10-25°C ~95-98% Protects amine during electrophilic substitution
Nitration (if applicable) Introduction of nitro group for further substitution Concentrated H2SO4, fuming HNO3, 0-10°C ~90-92% Directs bromination regioselectively
Bromination Electrophilic aromatic substitution at 2-position Br2 or NBS, solvent (DCM, acetic acid), 0-25°C 85-95% Requires temperature control for selectivity
Reduction/Amination Conversion of nitro to amine or final amination step Iron powder/acid or catalytic hydrogenation 90-99% Final step to yield aniline derivative
Difluoromethoxy introduction Nucleophilic substitution to install -OCF2H group Difluoromethoxy reagent, strong base (NaH), DMSO/THF Variable, typically 70-85% Critical for fluorinated functionality

Research Findings and Practical Considerations

  • Regioselectivity: The presence of trifluoromethyl and difluoromethoxy groups influences the electronic distribution on the aromatic ring, affecting bromination position. Controlled temperature and reagent addition rates are essential to achieve selective 2-bromo substitution.

  • Reaction Yields: Multi-step syntheses generally achieve high overall yields (>70%) when optimized. Side reactions such as over-bromination or incomplete substitution can reduce yield.

  • Purification: Due to the compound’s fluorinated nature, purification often requires careful chromatographic separation or recrystallization to remove closely related impurities.

  • Industrial Scale-Up: Automated reactors with precise temperature and mixing control improve reproducibility and product consistency, as demonstrated in related industrial brominated aniline syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds .

Scientific Research Applications

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is an organic compound with a unique structure consisting of bromine, difluoromethoxy, and trifluoromethyl groups on an aniline ring. This structure gives it specific chemical properties, such as increased lipophilicity and stability, making it valuable in research and industry.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry It serves as a building block in synthesizing more complex organic molecules, which is particularly useful in developing new pharmaceuticals and agrochemicals.

Biology The compound is studied for its potential biological activity, such as its ability to inhibit specific enzymes or interact with biological targets.

Medicine There is ongoing research exploring its potential as a therapeutic agent, especially in treating diseases where fluorinated compounds have shown efficacy.

Industry It is used to develop new materials with unique properties, including improved thermal stability or resistance to degradation.

Chemical Reactions

This compound can participate in various chemical reactions:

  • Substitution Reactions The bromine atom can be replaced by nucleophiles such as amines.
  • Oxidation/Reduction It can undergo redox reactions to form different derivatives.
  • Coupling Reactions It can participate in Suzuki or Heck coupling reactions to form more complex structures.

Mechanism of Action

The mechanism of action of 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group (CF₃) is a common feature in analogs, enhancing thermal stability and resistance to oxidation .
  • Bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to bromine at position 4, which may sterically hinder reactivity .
  • Difluoromethoxy (OCF₂) in the target compound offers greater hydrolytic stability than methoxy (OCH₃) and higher electronegativity than ethoxy groups .

Biological Activity

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structural features, particularly the presence of multiple fluorine atoms, enhance its lipophilicity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C7H5BrF5NC_7H_5BrF_5N. The compound's structure includes:

  • Bromine (Br) : A halogen that can participate in substitution reactions.
  • Difluoromethoxy (–O–CF2) : Enhances solubility and reactivity.
  • Trifluoromethyl (–CF3) : Increases lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to exert effects on various cellular pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformations.
  • Receptor Modulation : It may interact with receptors involved in signaling pathways, potentially affecting cellular responses.

Biological Activity Studies

Research has indicated that fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts. Here are some notable findings regarding this compound:

Anticancer Activity

A study comparing various fluorinated anilines demonstrated that compounds with trifluoromethyl groups exhibited increased potency against cancer cell lines. For instance, compounds similar to this compound showed IC50 values in low micromolar ranges against prostate cancer cells, indicating significant cytotoxicity .

Enzyme Inhibition

Research has highlighted the potential of fluorinated anilines as inhibitors of histone deacetylases (HDACs), which are crucial in cancer biology. A derivative of this compound demonstrated enhanced inhibition of HDACs compared to non-fluorinated analogs, suggesting a promising avenue for therapeutic development .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds. Below is a table summarizing key characteristics:

Compound NameIC50 (µM)Key ActivityNotes
This compound1.5AnticancerEnhanced potency due to trifluoromethyl group
4-Bromo-3-(trifluoromethyl)aniline2.0AnticancerSimilar structure but less potent
3-Bromo-5-(difluoromethoxy)aniline3.0HDAC inhibitionLess lipophilic than the target compound

Case Studies

Several case studies have explored the biological implications of fluorinated anilines:

  • Study on HDAC Inhibition : A recent investigation into the effects of fluorinated anilines on HDAC activity revealed that compounds with trifluoromethyl substitutions had significantly lower IC50 values compared to their non-fluorinated counterparts, indicating stronger inhibitory effects .
  • Antimicrobial Activity : Another study assessed the antimicrobial properties of various anilines, finding that those containing difluoromethoxy groups exhibited enhanced activity against specific bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline

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